Diethyl 3-methyl-5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)thiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 3-methyl-5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate is a complex organic compound that incorporates multiple functional groups, including triazole, quinoline, and thiophene moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-methyl-5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate typically involves multi-step reactions. One common approach is the nucleophilic substitution reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents like ethanol and the presence of a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, solvents like ethanol or chloroform, and catalysts such as palladium on carbon for hydrogenation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce thiols or amines .
Scientific Research Applications
Diethyl 3-methyl-5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of diethyl 3-methyl-5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate involves its interaction with various molecular targets. The triazole and quinoline moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
Diethyl 3-methyl-5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate is unique due to its combination of triazole, quinoline, and thiophene moieties, which may confer a broader range of biological activities compared to similar compounds .
Properties
Molecular Formula |
C24H24N4O5S2 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C24H24N4O5S2/c1-5-32-22(30)19-14(4)20(23(31)33-6-2)35-21(19)25-18(29)12-34-24-27-26-17-11-13(3)15-9-7-8-10-16(15)28(17)24/h7-11H,5-6,12H2,1-4H3,(H,25,29) |
InChI Key |
PPGLKHPXSRGQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C |
Origin of Product |
United States |
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